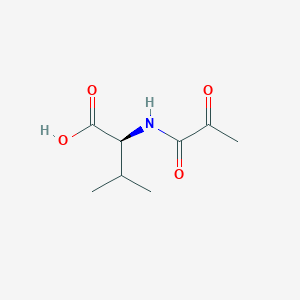
N-(2-Oxopropanoyl)-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Oxopropanoyl)-L-valine is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a 2-oxopropanoyl group attached to the amino acid L-valine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Oxopropanoyl)-L-valine typically involves the reaction of L-valine with 2-oxopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane at low temperatures (0°C) to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Oxopropanoyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions where the oxo group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
N-(2-Oxopropanoyl)-L-valine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes and disease models.
Industry: It may be used in the production of pharmaceuticals and other fine chemicals
Mecanismo De Acción
The mechanism by which N-(2-Oxopropanoyl)-L-valine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins involved in cellular signaling and regulation .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-Oxopropanoyl)-L-leucine
- N-(2-Oxopropanoyl)-L-isoleucine
- N-(2-Oxopropanoyl)-L-alanine
Uniqueness
N-(2-Oxopropanoyl)-L-valine is unique due to its specific structure and the presence of the L-valine moietyIts specific interactions with enzymes and proteins make it a valuable compound for research in various scientific fields .
Propiedades
Número CAS |
90088-56-5 |
|---|---|
Fórmula molecular |
C8H13NO4 |
Peso molecular |
187.19 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-(2-oxopropanoylamino)butanoic acid |
InChI |
InChI=1S/C8H13NO4/c1-4(2)6(8(12)13)9-7(11)5(3)10/h4,6H,1-3H3,(H,9,11)(H,12,13)/t6-/m0/s1 |
Clave InChI |
FTQUAYQUFJDVJX-LURJTMIESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC(=O)C(=O)C |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



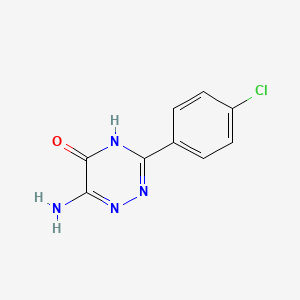
![Methyl 5,6,7-trichlorocyclopenta[c]thiopyran-3-carboxylate](/img/structure/B14371206.png)
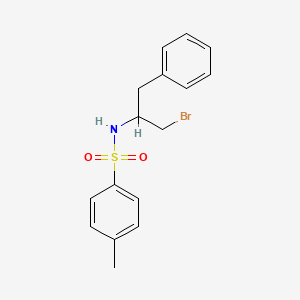


![1-(4-Methoxyphenyl)-2-[(2-phenylethyl)sulfanyl]ethan-1-one](/img/structure/B14371223.png)
![1-Chloro-2-{[(3-iodoprop-2-yn-1-yl)oxy]methoxy}benzene](/img/structure/B14371224.png)

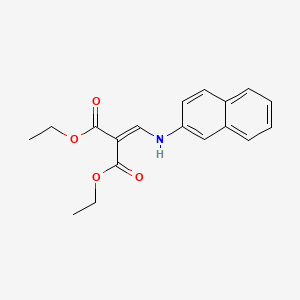
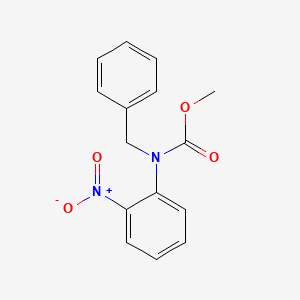
![1-{3-[(Propan-2-yl)sulfanyl]propoxy}-4-propoxybenzene](/img/structure/B14371263.png)
![4,6-Bis[(2-nitrophenyl)sulfanyl]-3,4-dihydro-2H-1,4-oxazine](/img/structure/B14371272.png)

